methyl 2-{2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
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Overview
Description
Methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are a part of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazoloquinoxaline derivatives have been found to intercalate with dna, which can disrupt the normal functioning of cells . This intercalation activity is often associated with anticancer properties .
Biochemical Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the triazole moiety in the molecule suggests that it may have good bioavailability, as triazole-containing drugs are commonly used in medicinal chemistry .
Result of Action
Triazoloquinoxaline derivatives have been found to have antiviral and antimicrobial activities . They have also been found to have anticancer properties, potentially due to their ability to intercalate with DNA .
Action Environment
The stability and efficacy of similar triazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
The synthesis of methyl 2-{2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate typically involves multiple steps. One common synthetic route includes the cyclocondensation reaction of amino[1,2,4]triazolo[4,3-a]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol, resulting in the formation of the triazoloquinoxaline core .
Chemical Reactions Analysis
Methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate groups, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline derivatives with additional oxygen functionalities .
Scientific Research Applications
Methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Comparison with Similar Compounds
Methyl 2-({[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate can be compared with other triazoloquinoxaline derivatives, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Similar core structure but different substituents, leading to variations in biological activity.
1,3,4-Thiadiazole derivatives: These compounds also exhibit antimicrobial properties but have a different core structure.
Pyrimidoquinoxaline: Another related compound with antiviral and antimicrobial activities.
Properties
IUPAC Name |
methyl 2-[[2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16-12-17(2)14-18(13-16)37-25-24-30-31(27(35)32(24)22-11-7-6-10-21(22)29-25)15-23(33)28-20-9-5-4-8-19(20)26(34)36-3/h4-14H,15H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTPGFSTUCSDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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